
BMS-817399
概要
説明
BMS-817399は、CCケモカイン受容体1型(CCR1)の選択的かつ経口バイオアベイラブルなアンタゴニストとして知られる合成有機化合物です。 この化合物は、CCR1のケモタキシスと結合親和性を阻害する能力により、関節リウマチの治療における潜在的な治療応用について主に調査されています .
準備方法
BMS-817399の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。合成経路は通常、コア構造の調製から始まり、目的の化学的特性を実現するために官能基の修飾が行われます。 工業的な製造方法は、制御された反応条件と精製技術を通じて、収率と純度を最適化することに重点を置いています .
化学反応の分析
Hofmann Rearrangement for Urea Formation
The urea moiety in BMS-817399 is synthesized via a Hofmann rearrangement, a reaction critical for converting amides into isocyanates. This step employs iodobenzene diacetate [PhI(OAc)₂] as the oxidizing agent under anhydrous conditions .
Mechanism :
- Iodonium Intermediate Formation : Benzamide reacts with PhI(OAc)₂ to generate an iodonium intermediate.
- Isocyanate Formation : The intermediate undergoes Hofmann rearrangement to produce an isocyanate .
- Amine Coupling : The isocyanate reacts with a primary amine (e.g., 2-hydroxy-2-methylpropylamine) to form the urea linkage .
Key Conditions :
- Solvent : 1,2-Dichloroethane (DCE) maximizes yield (85–92%) compared to methanol or THF .
- Base : Inorganic bases like K₃PO₄ neutralize acetic acid byproducts .
- Temperature : Optimal at 80°C for 18 hours .
Isocyanate-Amine Coupling
The coupling reaction between the isocyanate intermediate and amines determines regioselectivity and yield. Studies demonstrate that steric and electronic properties of amines significantly affect efficiency .
Substrate Scope :
Amine Structure | Yield (%) | Selectivity |
---|---|---|
2-Hydroxy-2-methylpropylamine | 92 | High |
Cyclohexylamine | 78 | Moderate |
Benzylamine | 65 | Low |
Data adapted from reaction optimization studies .
Parameter Effects
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | DCE | +30% vs. MeOH |
Base | K₃PO₄ | Prevents side reactions |
Amine Equivalents | 2.0 | Balances acid neutralization |
Higher temperatures (>80°C) or polar solvents (e.g., MeOH) promote side reactions like hydrolysis .
Purity Challenges
- Byproduct Formation : Excess amine or moisture leads to carbamate or urea dimers .
- Mitigation : Strict anhydrous conditions and stoichiometric control are essential .
Comparative Analysis with Analogous Urea Syntheses
This compound’s synthesis shares similarities with other CCR1 antagonists but differs in selectivity and yield:
Compound | Key Reaction Step | Yield (%) | Selectivity (CCR1 pIC₅₀) |
---|---|---|---|
This compound | PhI(OAc)₂-mediated coupling | 92 | 8.5 |
MLN-3897 | Carbodiimide coupling | 75 | 7.8 |
AZD4818 | Curtius rearrangement | 68 | 8.0 |
This compound’s higher yield and selectivity are attributed to optimized Hofmann conditions .
Stability Under Reaction Conditions
This compound’s urea bond remains stable under synthesis conditions but degrades in high humidity or acidic environments .
Condition | Stability Outcome |
---|---|
80°C in DCE | Stable (>95% purity) |
95% RH, 25°C | Phase separation observed |
pH < 3 | Hydrolysis to amine/CO₂ |
Moisture-induced phase separation does not alter dissolution rates significantly due to low crystallization propensity .
Mechanistic Insights from Isotope Studies
Deuterium-labeling experiments confirm that:
科学的研究の応用
Scientific Research Applications
BMS-817399 has been extensively studied for its applications in several scientific domains:
- Chemistry : Used as a model compound to investigate receptor-ligand interactions and the effects of chemical modifications on biological activity.
- Biology : Explored for its role in modulating immune responses through CCR1 inhibition.
- Medicine : Investigated as a potential therapeutic agent for inflammatory diseases, especially rheumatoid arthritis.
- Industry : Applied in the development of new pharmaceuticals targeting CCR1 and related pathways.
Preclinical Findings
In preclinical studies, this compound demonstrated significant efficacy in reducing inflammation associated with rheumatoid arthritis. Animal models treated with this compound exhibited:
Study Type | Outcome Measure | Result |
---|---|---|
Arthritis Model | Inflammatory Cytokine Levels | Significant reduction observed |
Migration Assay | Immune Cell Trafficking | Decreased migration of leukocytes |
These findings indicate the compound's potential for modulating immune responses effectively.
Clinical Trials
This compound has undergone various phases of clinical trials aimed at evaluating its safety, tolerability, and efficacy:
Phase | Trial Design | Key Findings |
---|---|---|
Phase I | Single ascending dose study | Established safety profile |
Phase II | Randomized, double-blind, placebo-controlled | Significant improvement in ACR scores |
The Phase II trial specifically highlighted improvements in disease activity scores among participants with moderate to severe rheumatoid arthritis.
Case Studies
Several case studies have documented the therapeutic potential of this compound. For example, a clinical study involving patients with moderate to severe rheumatoid arthritis showed that administration of this compound resulted in notable improvements in disease activity scores over a 12-week period. Patients reported reduced joint pain and swelling, correlating with decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Comparative Analysis with Other CCR1 Antagonists
This compound has been compared with other CCR1 antagonists to evaluate its relative efficacy and selectivity:
Compound Name | pIC50 (HEK_CCR1) | pIC50 (RPMI 8226) | Selectivity |
---|---|---|---|
This compound | 8.5 | 8.8 | High |
MLN-3897 | 8.0 | 7.5 | Moderate |
AZD4818 | 8.6 | 6.8 | Moderate |
This comparison illustrates this compound's superior selectivity and binding affinity for CCR1 compared to other compounds.
作用機序
BMS-817399は、CCR1受容体に選択的に結合することにより、その効果を発揮し、それにより受容体のケモタキシスを仲介する能力を阻害します。この阻害は、免疫細胞が炎症部位への移動を減らし、関節リウマチなどの病状に特に有益です。 関与する分子標的と経路には、CCR1受容体と免疫細胞の移動を調節する下流シグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、CCR1アンタゴニストとしての高い選択性と経口バイオアベイラビリティが特徴です。類似の化合物には、以下が含まれます。
アプラビロック: 結合親和性と薬物動態特性が異なる別のCCR1アンタゴニスト。
JAK-IN-3: 同様の経路を標的とするが、異なる分子メカニズムを持つ化合物。
CCX140: 異なる受容体を標的とするが、治療上の応用が重複するCCR2アンタゴニスト .
This compoundは、その特定の結合親和性とケモタキシスの阻害力により、研究および潜在的な治療的応用に役立つ化合物となっています。
類似化合物との比較
BMS-817399 is unique in its high selectivity and oral bioavailability as a CCR1 antagonist. Similar compounds include:
Aplaviroc: Another CCR1 antagonist with different binding affinities and pharmacokinetic properties.
JAK-IN-3: A compound targeting similar pathways but with distinct molecular mechanisms.
CCX140: A CCR2 antagonist with overlapping therapeutic applications but targeting a different receptor .
This compound stands out due to its specific binding affinity and chemotaxis inhibition potencies, making it a valuable compound for research and potential therapeutic applications.
生物活性
BMS-817399 is a selective antagonist of the C-C chemokine receptor type 1 (CCR1), primarily developed for therapeutic applications in autoimmune disorders such as rheumatoid arthritis. Its unique urea-based structure and high selectivity for CCR1 make it a promising candidate for modulating immune responses and reducing inflammation.
This compound functions by selectively inhibiting CCR1, a receptor implicated in the migration of immune cells and the regulation of inflammatory processes. This inhibition is crucial in conditions characterized by excessive immune activation, such as rheumatoid arthritis and multiple myeloma. The compound's ability to modulate immune cell trafficking helps in alleviating symptoms associated with these diseases, making it an attractive therapeutic option.
Key Features:
- Selective Binding : this compound shows high affinity for CCR1 without significantly affecting other chemokine receptors, minimizing potential side effects associated with broader-spectrum antagonists.
- Oral Bioavailability : Studies confirm that this compound possesses favorable pharmacokinetic properties, including effective oral bioavailability .
Preclinical Findings
In preclinical studies, this compound demonstrated significant efficacy in reducing inflammation related to rheumatoid arthritis. For instance, animal models treated with this compound showed reduced levels of inflammatory cytokines and improved clinical scores compared to controls.
Table 1: Efficacy of this compound in Preclinical Models
Study Type | Outcome Measure | Result |
---|---|---|
Arthritis Model | Inflammatory Cytokine Levels | Significant reduction observed |
Migration Assay | Immune Cell Trafficking | Decreased migration of leukocytes |
Clinical Trials
This compound underwent various phases of clinical trials, including a Phase I trial initiated in 2009 followed by a Phase II multicenter study. These trials aimed to evaluate its safety, tolerability, and efficacy in patients with rheumatoid arthritis.
Table 2: Summary of Clinical Trials for this compound
Phase | Trial Design | Key Findings |
---|---|---|
Phase I | Single ascending dose study | Established safety profile |
Phase II | Randomized, double-blind, placebo-controlled | Significant improvement in ACR scores |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various inflammatory conditions. Notably, its application in rheumatoid arthritis has been extensively documented.
Case Study Example :
In a clinical setting involving patients with moderate to severe rheumatoid arthritis, administration of this compound resulted in notable improvements in disease activity scores (DAS28) over a 12-week period. Patients reported reduced joint pain and swelling, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha.
Comparative Analysis with Other CCR1 Antagonists
This compound has been compared to other CCR1 antagonists to evaluate its relative efficacy and selectivity.
Table 3: Comparative Efficacy of CCR1 Antagonists
Compound Name | pIC50 (HEK_CCR1) | pIC50 (RPMI 8226) | Selectivity |
---|---|---|---|
This compound | 8.5 | 8.8 | High |
MLN-3897 | 8.0 | 7.5 | Moderate |
AZD4818 | 8.6 | 6.8 | Moderate |
特性
CAS番号 |
1202400-18-7 |
---|---|
分子式 |
C23H36ClN3O4 |
分子量 |
454.0 g/mol |
IUPAC名 |
1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea |
InChI |
InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1 |
InChIキー |
GTDPZONCGOCXOD-JPYJTQIMSA-N |
SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
異性体SMILES |
CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
正規SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-817399; BMS 817399; BMS817399; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。